4-Methylisoquinolin-5-amine
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Overview
Description
4-Methylisoquinolin-5-amine: is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2 . It is a derivative of isoquinoline, which is a significant class of natural alkaloids known for their wide range of biological activities. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
A similar compound, 5-aminoisoquinoline, has been found to interact with a putative uncharacterized protein in trypanosoma brucei brucei , a parasite responsible for African sleeping sickness. This suggests that 4-Methylisoquinolin-5-amine may also interact with proteins that are yet to be characterized.
Biochemical Pathways
Isoquinoline derivatives have been studied for their potential in cancer treatment , suggesting that they may affect pathways related to cell proliferation and apoptosis. More research is needed to confirm the specific pathways affected by this compound.
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its molecular weight is 158.2 , which could influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of isoquinoline derivatives has been shown to be influenced by the presence of metal catalysts and the use of water as a solvent . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylisoquinolin-5-amine can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to produce isoquinoline derivatives.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamines with acid chlorides to form isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
4-Methylisoquinolin-5-amine has several scientific research applications:
Comparison with Similar Compounds
4-Methylisoquinolin-5-amine can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, known for its wide range of biological activities.
5-Aminoisoquinoline: Another derivative with similar structural features but different biological properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other isoquinoline derivatives.
Properties
IUPAC Name |
4-methylisoquinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRKDKBOIYXFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621105 |
Source
|
Record name | 4-Methylisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194032-18-3 |
Source
|
Record name | 4-Methylisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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